(1E)-1-[(5-bromothiophen-2-yl)methylidene]-2-(3-nitrophenyl)hydrazine
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Overview
Description
5-BROMO-2-THIOPHENECARBALDEHYDE 2-(3-NITROPHENYL)HYDRAZONE: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-BROMO-2-THIOPHENECARBALDEHYDE 2-(3-NITROPHENYL)HYDRAZONE typically involves the condensation reaction between 5-BROMO-2-THIOPHENECARBALDEHYDE and 2-(3-NITROPHENYL)HYDRAZINE. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts like palladium or copper.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: Can be used in the development of probes for biological imaging and diagnostics.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-BROMO-2-THIOPHENECARBALDEHYDE 2-(3-NITROPHENYL)HYDRAZONE is not well-documented. like other hydrazones, it is likely to interact with biological molecules through the formation of hydrogen bonds and other non-covalent interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
5-BROMO-2-THIOPHENECARBALDEHYDE: A precursor in the synthesis of the hydrazone compound.
2-(3-NITROPHENYL)HYDRAZINE: Another precursor used in the synthesis.
Other Hydrazones: Compounds with similar structures but different substituents on the hydrazone group.
Uniqueness:
Structural Features: The presence of both a bromine atom and a nitrophenyl group in the same molecule makes it unique.
Reactivity: The combination of these functional groups can lead to unique reactivity patterns, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C11H8BrN3O2S |
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Molecular Weight |
326.17 g/mol |
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-3-nitroaniline |
InChI |
InChI=1S/C11H8BrN3O2S/c12-11-5-4-10(18-11)7-13-14-8-2-1-3-9(6-8)15(16)17/h1-7,14H/b13-7+ |
InChI Key |
YYTGYNYQCIANTE-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N/N=C/C2=CC=C(S2)Br |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NN=CC2=CC=C(S2)Br |
Origin of Product |
United States |
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